![molecular formula C11H10ClNO4 B125225 ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- CAS No. 149809-25-6](/img/structure/B125225.png)
ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloroacetyl group attached to a benzodioxole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- typically involves the chloroacetylation of imines derived from 1,3-benzodioxole. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and a suitable base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while oxidation reactions may produce corresponding carboxylic acids .
Scientific Research Applications
ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: Another chloroacetamide derivative with similar chemical properties but different biological activity.
N-(2-Chloro-2’,6’-dimethylphenyl)acetamide: Shares structural similarities but exhibits distinct reactivity and applications.
Uniqueness
ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- is unique due to its specific structural features, such as the benzodioxole ring and chloroacetyl group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
149809-25-6 |
|---|---|
Molecular Formula |
C11H10ClNO4 |
Molecular Weight |
255.65 g/mol |
IUPAC Name |
N-[6-(2-chloroacetyl)-1,3-benzodioxol-5-yl]acetamide |
InChI |
InChI=1S/C11H10ClNO4/c1-6(14)13-8-3-11-10(16-5-17-11)2-7(8)9(15)4-12/h2-3H,4-5H2,1H3,(H,13,14) |
InChI Key |
CSZGVPCUMJDPAB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1C(=O)CCl)OCO2 |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1C(=O)CCl)OCO2 |
Synonyms |
Acetamide, N-[6-(chloroacetyl)-1,3-benzodioxol-5-yl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


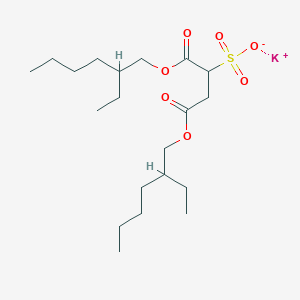
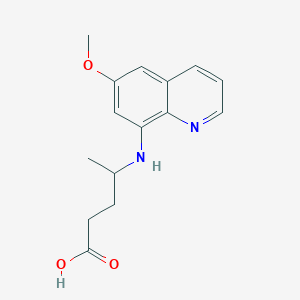

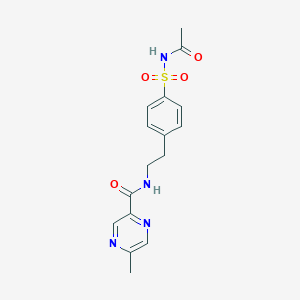
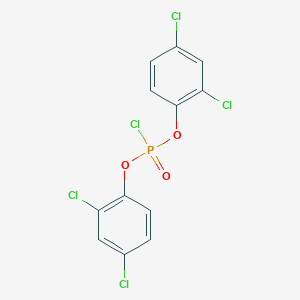

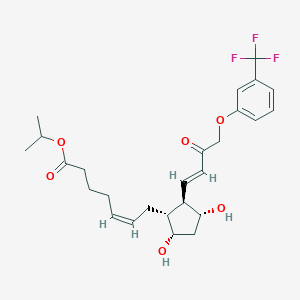

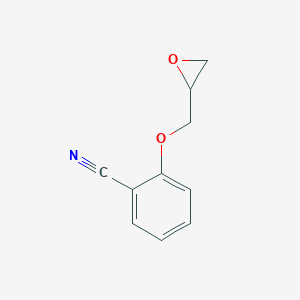
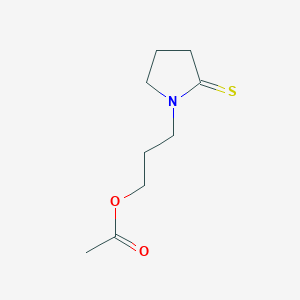

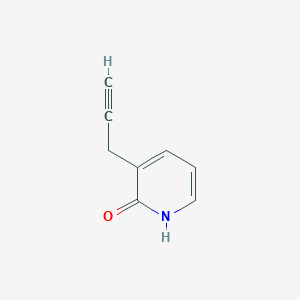
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
